3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 370098-34-3
VCID: VC1987693
InChI: InChI=1S/C16H11FN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21)
SMILES: C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)O
Molecular Formula: C16H11FN2O2
Molecular Weight: 282.27 g/mol

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

CAS No.: 370098-34-3

Cat. No.: VC1987693

Molecular Formula: C16H11FN2O2

Molecular Weight: 282.27 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid - 370098-34-3

Specification

CAS No. 370098-34-3
Molecular Formula C16H11FN2O2
Molecular Weight 282.27 g/mol
IUPAC Name 3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C16H11FN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21)
Standard InChI Key PZGOKVPNKLOQMP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)O
Canonical SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)O

Introduction

Chemical Identity and Structure

Basic Information

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is identified by the CAS number 370098-34-3 . This organic compound belongs to the pyrazole family, which consists of five-membered heterocyclic compounds containing two nitrogen atoms.

The compound is characterized by the following identifiers:

PropertyValue
CAS Number370098-34-3
Molecular FormulaC16H11FN2O2
Molecular Weight282.27 g/mol
IUPAC Name3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxylic acid
Standard InChIKeyPZGOKVPNKLOQMP-UHFFFAOYSA-N

Structural Characteristics

The compound features a pyrazole core structure with specific substitutions:

  • A phenyl group at position 1 (N1) of the pyrazole ring

  • A 4-fluorophenyl group at position 3 of the pyrazole ring

  • A carboxylic acid group at position 4 of the pyrazole ring

This arrangement contributes to its unique chemical properties and biological activities. The presence of the fluorine atom on the phenyl ring is particularly significant as it enhances the compound's lipophilicity and can influence its binding affinity to target proteins.

Synthesis and Preparation Methods

Alternative Synthesis Approaches

Research indicates that pyrazole derivatives with similar structures can be synthesized through various approaches. For instance, one method involves the reaction of para-substituted acetophenone with phenylhydrazine hydrochloride in the presence of sodium acetate . Though this specific reference details the synthesis of related compounds (1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives), the methodologies may be adapted for 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Another approach described in the literature involves multi-step reactions starting with ethyl ester of 5-amino-1-phenyl-1H-pyrazol-4-carboxylic acid and various chloroanhydrides . These methods can potentially be modified for the targeted synthesis of the compound under discussion.

Applications

Pharmaceutical Development

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid shows significant promise in pharmaceutical research, particularly in the development of:

  • Anti-inflammatory medications: The compound's structure enables interactions with biological targets involved in inflammatory responses .

  • Analgesic agents: Its structural characteristics allow it to interact with biological targets involved in pain pathways, making it a candidate for novel pain relief medications .

Mechanism of Action and Biological Activity

Molecular Interactions

The mechanism of action of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid likely involves interactions with specific molecular targets. The fluorine atom in the structure enhances the binding affinity of the compound to target proteins, such as enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

The compound's ability to interact with biological targets is influenced by:

Comparison with Similar Compounds

Structural Analogs

Several related compounds share structural similarities with 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid:

CompoundKey DifferencesSimilar Properties
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acidLacks phenyl group at N1; carboxylic acid at position 5Contains 4-fluorophenyl group; pyrazole core structure
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acidMethyl instead of phenyl at N1; carboxylic acid at position 5Contains 4-fluorophenyl group; similar biological activities
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleDifferent substitution pattern; no carboxylic acid groupContains fluorinated phenyl ring; exhibits similar biological activities
1,3-Diphenyl-1H-pyrazole-4-carboxylic acidPhenyl instead of 4-fluorophenyl at position 3Same core structure; carboxylic acid at position 4

Functional Comparisons

The functional properties of these compounds can differ significantly based on their structural variations:

  • The position of the carboxylic acid group (4 vs. 5) affects the compound's acidity and hydrogen bonding capabilities

  • The substitution at the N1 position (phenyl vs. methyl vs. hydrogen) influences the compound's lipophilicity and receptor binding

  • The presence of the fluorine atom enhances metabolic stability and binding affinity compared to non-fluorinated analogs

Current Research and Future Perspectives

Recent Developments

Recent research has focused on exploring the various applications of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid and related compounds in pharmaceutical development and biochemical research. The compound's potential as a building block for more complex molecules with enhanced biological activities continues to be investigated .

Future Research Directions

Future research may focus on:

  • Optimization of synthesis methods to improve yield and purity

  • Development of novel derivatives with enhanced biological activities

  • Exploration of additional applications in material science and diagnostic tools

  • More detailed investigations into the compound's mechanism of action at the molecular level

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